N-((5-Chloro-8-hydroxy-3-methyl-1-oxo-7-isochromanyl)carbonyl)threonine
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Overview
Description
N-((5-Chloro-8-hydroxy-3-methyl-1-oxo-7-isochromanyl)carbonyl)threonine is a complex organic compound known for its significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-Chloro-8-hydroxy-3-methyl-1-oxo-7-isochromanyl)carbonyl)threonine typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures, specific solvents like ethanol or chloroform, and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N-((5-Chloro-8-hydroxy-3-methyl-1-oxo-7-isochromanyl)carbonyl)threonine undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically conducted under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives .
Scientific Research Applications
N-((5-Chloro-8-hydroxy-3-methyl-1-oxo-7-isochromanyl)carbonyl)threonine has diverse applications in scientific research:
Mechanism of Action
The compound exerts its effects through several mechanisms:
Inhibition of Protein Synthesis: It interferes with the synthesis of proteins by binding to ribosomal subunits.
Calcium Channel Blocking: Acts as a calcium channel blocker, affecting cellular calcium levels.
Activation of Signaling Pathways: Activates pathways such as c-Jun N terminal kinase, leading to apoptosis in certain cell types.
Comparison with Similar Compounds
Similar Compounds
Ochratoxin A: A mycotoxin with a similar structure and biological activity.
Phenylalanine Derivatives: Compounds with similar phenylalanine-based structures.
Uniqueness
N-((5-Chloro-8-hydroxy-3-methyl-1-oxo-7-isochromanyl)carbonyl)threonine is unique due to its specific combination of a chlorinated phenolic group and a threonine moiety, which imparts distinct biological activities and chemical reactivity .
Properties
CAS No. |
56222-82-3 |
---|---|
Molecular Formula |
C15H16ClNO7 |
Molecular Weight |
357.74 g/mol |
IUPAC Name |
(2S,3R)-2-[[(3R)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C15H16ClNO7/c1-5-3-7-9(16)4-8(12(19)10(7)15(23)24-5)13(20)17-11(6(2)18)14(21)22/h4-6,11,18-19H,3H2,1-2H3,(H,17,20)(H,21,22)/t5-,6-,11+/m1/s1 |
InChI Key |
HSQLEXFXBXLMSY-VCGAMNKESA-N |
Isomeric SMILES |
C[C@@H]1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)Cl |
Canonical SMILES |
CC1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)NC(C(C)O)C(=O)O)Cl |
Origin of Product |
United States |
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